(3-Aminoazetidin-1-yl)(cyclopentyl)methanone
Description
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-8-5-11(6-8)9(12)7-3-1-2-4-7/h7-8H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBLXUKAJZVVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (3-Aminoazetidin-1-yl)(cyclopentyl)methanone typically involves two main stages:
- Preparation of the 3-aminoazetidine intermediate , often protected to control reactivity.
- Acylation or coupling with a cyclopentyl ketone or equivalent moiety to form the methanone linkage.
This approach ensures selective functionalization and high yield of the target compound.
Preparation of 3-Aminoazetidine Intermediates
Protection and Functionalization:
- The 3-aminoazetidine core is often protected at the amino group with a Boc (tert-butoxycarbonyl) group to prevent overalkylation during subsequent reactions.
- Benzhydryl protection of the azetidine nitrogen is also used to provide orthogonal protection and facilitate selective transformations.
- Alkylation of the protected azetidine is performed using iodoalkyl reagents to introduce desired substituents before deprotection steps.
- Starting from benzhydryl-protected 3-aminoazetidine, Boc protection is applied to the primary amino group.
- Alkylation with iodoalkyl reagents yields orthogonally protected intermediates.
- Removal of the benzhydryl group by hydrogenation produces unprotected azetidine intermediates ready for further coupling.
This sequence is crucial for obtaining clean intermediates for nucleophilic substitution reactions without undesired side products.
Coupling with Cyclopentyl Moiety
The key step involves nucleophilic substitution or reductive amination to attach the cyclopentyl group to the azetidine nitrogen, forming the methanone linkage.
- Nucleophilic Aromatic Substitution: Boc-protected aminoazetidine intermediates react with electrophilic ketone derivatives under microwave irradiation (120–150 °C) to achieve substitution efficiently.
- Reductive Amination: A general and widely used method where the amine (3-aminoazetidine or its derivative) is reacted with cyclopentanone or related ketones in the presence of reducing agents like sodium triacetoxyborohydride or sodium borohydride.
Typical Procedure for Reductive Amination:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Amine + Cyclopentanone in dichloromethane (0°C) | Formation of imine intermediate under nitrogen atmosphere |
| 2 | Sodium triacetoxyborohydride (1.2 eq) added slowly | Reduction of imine to amine over 24 hours, warming to RT |
| 3 | Quenching with 1 M NaOH, extraction, drying | Workup to isolate crude amine |
| 4 | Purification by column chromatography | Obtain pure this compound |
This method yields high purity and good yields (typically 60–70%) and is scalable.
Alternative Synthetic Routes
- Microwave-Assisted Reactions: Microwave irradiation accelerates nucleophilic aromatic substitution and coupling reactions, reducing reaction times from hours to minutes with improved yields and selectivity.
- Use of Titanium Tetraisopropoxide (Ti(i-PrO)4): In some reductive amination protocols, Ti(i-PrO)4 is used as a Lewis acid catalyst to enhance imine formation, followed by reduction with sodium borohydride, providing efficient synthesis of azetidine derivatives with alkyl substituents.
Representative Data Table for Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Starting amine | Boc-protected 3-aminoazetidine | Protects amino group, prevents overalkylation |
| Electrophile | Cyclopentanone or ketone derivative | Provides cyclopentyl methanone moiety |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Common solvents for reductive amination |
| Reducing agent | Sodium triacetoxyborohydride or NaBH4 | Selective reduction of imine to amine |
| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |
| Reaction time | 8–24 hours | Longer times for complete conversion |
| Purification | Silica gel chromatography | Yields pure target compound |
| Yield | 60–70% | Good efficiency for complex azetidine derivatives |
Research Findings and Optimization
- Protection Strategy: Boc protection is essential to avoid multiple alkylations when linear alkyl groups are introduced; branched alkyl groups naturally hinder overalkylation due to steric effects.
- Microwave Irradiation: Significantly reduces reaction times and improves yields in nucleophilic substitution steps involving azetidine intermediates.
- Reductive Amination Efficiency: Use of sodium triacetoxyborohydride is preferred for mild conditions and high selectivity, minimizing side reactions.
- Scalability: The described methods have been successfully scaled from millimolar to multi-gram quantities with consistent yields and purity.
Chemical Reactions Analysis
(3-Aminoazetidin-1-yl)(cyclopentyl)methanone: can undergo several types of chemical reactions:
Reduction: Reduction reactions can be performed to modify the compound's structure, potentially leading to the formation of new compounds with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
(3-Aminoazetidin-1-yl)(cyclopentyl)methanone:
Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It may serve as a tool in biological studies, particularly in understanding enzyme mechanisms and interactions.
Medicine: The compound's unique structure makes it a candidate for drug development, potentially leading to new therapeutic agents.
Industry: Its properties may be exploited in various industrial processes, such as material science and catalysis.
Mechanism of Action
(3-Aminoazetidin-1-yl)(cyclopentyl)methanone: can be compared to other similar compounds, such as 3-aminoazetidine and cyclopentanone derivatives. Its uniqueness lies in the combination of the azetidine ring and the cyclopentyl group, which may confer distinct chemical and biological properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison Based on Core Ring Systems
a. (3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride
- Structure : Differs by replacing the cyclopentyl group with a smaller cyclopropane ring.
- Properties : The cyclopropane ring introduces higher ring strain but may enhance metabolic stability due to reduced susceptibility to oxidative enzymes. The hydrochloride salt improves aqueous solubility compared to the neutral cyclopentyl analogue .
- Applications : Cyclopropane-containing analogues are common in medicinal chemistry for optimizing pharmacokinetic profiles.
b. Azepane- and Piperidine-Containing Analogues
- Example: Cyclopentyl[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azepan-1-yl]methanone () Structure: Features a seven-membered azepane ring instead of azetidine. The oxadiazole substituent enhances metabolic resistance due to its heteroaromatic stability .
- Example: 1-(3-{[(2-Aminoethyl)(cyclopropyl)amino]methyl}-1-piperidinyl)ethanone () Structure: Incorporates a piperidine ring and cyclopropane. Properties: Piperidine’s six-membered ring offers intermediate flexibility compared to azetidine, balancing rigidity and adaptability in receptor interactions. The aminoethyl group may enhance solubility .
Table 1: Ring System Comparison
| Compound | Core Ring | Ring Size | Key Substituents | Solubility (Relative) | Metabolic Stability |
|---|---|---|---|---|---|
| (3-Aminoazetidin-1-yl)(cyclopentyl)methanone | Azetidine | 4-membered | Cyclopentyl, amino | Moderate | Moderate |
| (3-Aminoazetidin-1-yl)(cyclopropyl)methanone HCl | Azetidine | 4-membered | Cyclopropyl, amino (HCl) | High | High |
| Cyclopentyl[2-(3-cyclopropyl-oxadiazolyl)azepan-1-yl]methanone | Azepane | 7-membered | Oxadiazole, cyclopentyl | Low | Very High |
Functional Group and Substituent Effects
a. Thiazole- and Aryl-Substituted Analogues
- Example: (4-Amino-2-(cyclopentylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone () Structure: Replaces azetidine with a thiazole ring; retains cyclopentyl and aryl groups. Activity: The thiazole and dimethoxyphenyl groups likely enhance π-π stacking and hydrogen bonding in kinase inhibitors. However, the low synthetic yield (14%) suggests challenges in scalability compared to azetidine derivatives .
b. Indole-Derived Methanones
- Example: (3-Ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone () Structure: Features an indole core with sulfonyl and fluorophenyl groups. Activity: Demonstrates COX-2 selectivity (SI = 65.71) due to the sulfonyl pharmacophore. The methanone linker’s role in binding mirrors that in azetidine derivatives, but the indole scaffold introduces planar hydrophobicity .
Table 2: Functional Group Impact on Bioactivity
| Compound | Key Functional Groups | Target/Activity | Selectivity Index (SI) |
|---|---|---|---|
| This compound | Aminoazetidine, cyclopentyl | Undisclosed (hypothetical kinase) | N/A |
| (4-Amino-thiazolyl)(dimethoxyphenyl)methanone | Thiazole, dimethoxyphenyl | Kinase inhibition | N/A |
| Indole-fluorophenyl methanone | Sulfonyl, fluorophenyl | COX-2 inhibition | 65.71 |
Steric and Electronic Effects of Cycloalkyl Groups
- Cyclopentyl vs. Observed in cyclopentyl[2-(3-cyclopropyl-oxadiazolyl)azepan-1-yl]methanone (), where cyclopentyl enhances lipophilicity for CNS-targeting compounds . Cyclopropyl: Reduces steric hindrance, enabling tighter binding to compact active sites, as seen in cannabinoid derivatives () where shorter chains optimize receptor affinity .
Biological Activity
(3-Aminoazetidin-1-yl)(cyclopentyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes an azetidine ring and a cyclopentyl group, suggests various interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by its IUPAC name: This compound . Its chemical structure includes:
- Azetidine Ring : A four-membered nitrogen-containing ring.
- Cyclopentyl Group : A five-membered saturated ring that may contribute to the compound's lipophilicity and overall biological activity.
Molecular Formula
The molecular formula for this compound is .
| Property | Value |
|---|---|
| Molecular Weight | 166.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. The azetidine moiety may facilitate binding to enzymes or receptors involved in various signaling pathways.
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Antiviral Properties : Research indicates the potential for antiviral effects, possibly through interference with viral replication mechanisms.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines show promise, indicating that the compound could be a candidate for further development in cancer therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Antimicrobial Activity
A study examining a series of azetidine derivatives found that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .
Study 2: Antiviral Effects
Another investigation focused on azetidine derivatives as inhibitors of viral enzymes. The results indicated that modifications in the azetidine structure could enhance binding affinity to viral targets, suggesting that this compound might possess similar properties .
Study 3: Cytotoxicity in Cancer Cells
Research involving various azetidine-based compounds demonstrated cytotoxic effects on several cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation, warranting further exploration into the therapeutic potential of this compound .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other azetidine derivatives:
Q & A
Q. Critical Parameters for Optimization :
Q. Reference :
What spectroscopic and crystallographic methods are essential for structural characterization of this compound?
Basic Research Question
Methodological Answer:
Spectroscopic Techniques :
Q. Crystallographic Analysis :
Q. Reference :
How can computational modeling resolve discrepancies in crystallographic and spectroscopic data?
Advanced Research Question
Methodological Answer:
Discrepancies between experimental data (e.g., NMR chemical shifts vs. X-ray bond lengths) often arise from dynamic effects (e.g., conformational flexibility). Strategies include:
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to predict NMR shifts and compare with experimental values .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO) on azetidine ring puckering, explaining anomalous NOE correlations .
- Docking Studies : Identify low-energy conformers that match crystallographic data but deviate from static NMR models .
Case Study :
Azetidine derivatives showed 0.1 Å deviations in C-N bond lengths between SCXRD and DFT. MD simulations revealed temperature-dependent ring flexibility, reconciling the mismatch .
Q. Reference :
What experimental designs are suitable for evaluating biological activity while minimizing off-target effects?
Advanced Research Question
Methodological Answer:
Stepwise Approach :
In Silico Screening : Use SwissADME to predict bioavailability and PAINS filters to eliminate promiscuous binders .
Targeted Assays :
- Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., MAPK) using fluorescence-based assays .
- Cellular Uptake : LC-MS quantifies intracellular concentrations in HEK293 cells .
Counter-Screens : Test against related enzymes (e.g., PKA vs. PKC) to confirm selectivity .
Q. Reference :
How can researchers address conflicting reactivity data in azetidine ring functionalization?
Advanced Research Question
Methodological Answer:
Contradictory reports on azetidine ring stability under acidic/basic conditions require systematic analysis:
- pH-Dependent Studies : Monitor ring-opening kinetics via ¹H NMR at pH 2–12 .
- Protection Strategies : Compare Boc vs. acetyl groups in preventing decomposition during ketone bromination .
- Mechanistic Probes : Use ¹⁸O labeling to track oxygen exchange in hydrolyzed products .
Example :
Boc-protected azetidine derivatives showed no decomposition at pH 10, whereas unprotected analogs degraded within 2 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
